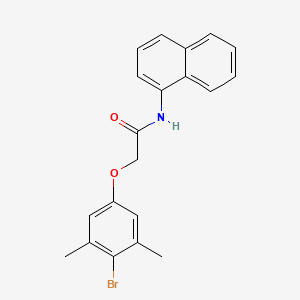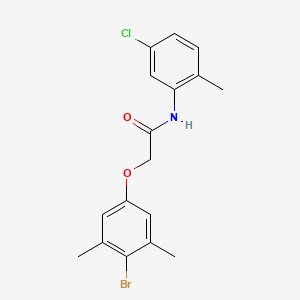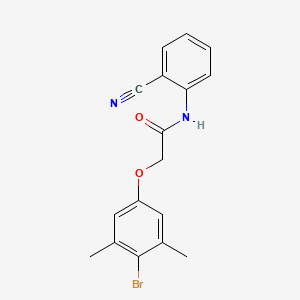![molecular formula C16H13BrN2O3S B3662067 3-({[(3-Bromophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B3662067.png)
3-({[(3-Bromophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid
Descripción general
Descripción
3-({[(3-Bromophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a carbonyl group, a carbamothioyl group, and a methylbenzoic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(3-Bromophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid typically involves multiple steps, starting with the preparation of the bromophenyl derivative The bromophenyl derivative is then subjected to a series of reactions, including carbonylation and carbamothioylation, to introduce the desired functional groups
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions, leading to higher yields and consistent product quality. Additionally, the use of environmentally friendly solvents and catalysts can enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-({[(3-Bromophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound into a more reactive intermediate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents on the phenyl ring.
Aplicaciones Científicas De Investigación
3-({[(3-Bromophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 3-({[(3-Bromophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)benzoic acid
- 2-({[(3-Bromophenyl)carbonyl]amino}benzoic acid)
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
Compared to similar compounds, 3-({[(3-Bromophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Propiedades
IUPAC Name |
3-[(3-bromobenzoyl)carbamothioylamino]-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c1-9-12(15(21)22)6-3-7-13(9)18-16(23)19-14(20)10-4-2-5-11(17)8-10/h2-8H,1H3,(H,21,22)(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWIQBZRYXDVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3661996.png)


![4-(5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B3662022.png)
![2-chloro-5-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B3662036.png)
![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3662038.png)

![methyl 4-(5-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B3662054.png)


![2-{[1-[2-(3-methylphenoxy)ethyl]-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}-N-phenylacetamide](/img/structure/B3662077.png)

![N-(3-methylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B3662082.png)

